molecular formula C25H32FN5O2 B3006636 N1-(2-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 921901-66-8

N1-(2-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B3006636
CAS No.: 921901-66-8
M. Wt: 453.562
InChI Key: CFSBGDSLLXYDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features an oxalamide core with two distinct substituents:

  • N1-substituent: 2-fluorophenyl group, a fluorinated aromatic moiety known to enhance metabolic stability and binding affinity in pharmaceuticals .
  • N2-substituent: A branched structure containing 1-methyl-1,2,3,4-tetrahydroquinoline and 4-methylpiperazine. The tetrahydroquinoline moiety may contribute to lipophilicity and receptor interaction, while the piperazine group improves solubility and bioavailability through its basic nitrogen .

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN5O2/c1-29-12-14-31(15-13-29)23(19-9-10-22-18(16-19)6-5-11-30(22)2)17-27-24(32)25(33)28-21-8-4-3-7-20(21)26/h3-4,7-10,16,23H,5-6,11-15,17H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSBGDSLLXYDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of the target compound with analogs from literature and commercial sources:

Compound Name N1 Substituent N2 Substituent Key Features Potential Applications
Target Compound 2-fluorophenyl 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl Fluorinated aromatic group; tetrahydroquinoline (lipophilicity); piperazine (solubility) Pharmaceuticals (e.g., CNS, oncology)
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-hydroxypropyl 3-(trifluoromethyl)phenyl Hydrophilic hydroxypropyl; trifluoromethylphenyl (electron-withdrawing) Unknown (possibly agrochemical or pharmaceutical)
Propaquizafop 2-(((1-methylethylidene)amino)oxy)ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate Quinoxaline and phenoxy groups (herbicidal activity) Pesticide (acetyl-CoA carboxylase inhibitor)
5-Fluorouracil (5-FU) Prodrugs N/A (pyrimidine analog) N/A Fluorinated uracil analog (antimetabolite) Oncology (colorectal, breast cancers)
Key Observations:

Fluorination : The 2-fluorophenyl group in the target compound parallels the fluorinated pyrimidine in 5-FU, which enhances metabolic stability and target binding in anticancer agents .

Heterocyclic Moieties: The tetrahydroquinoline and piperazine groups distinguish the target compound from simpler oxalamides like propaquizafop (pesticide) and hydroxypropyl/trifluoromethylphenyl analogs (agrochemical/pharmaceutical hybrids) .

Pharmacokinetic and Pharmacodynamic Implications

  • Lipophilicity: The tetrahydroquinoline moiety likely increases membrane permeability compared to non-heterocyclic analogs like N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide.
  • Solubility : The 4-methylpiperazine group improves water solubility, addressing a common limitation of aromatic oxalamides.
  • Target Specificity : The complexity of the N2-substituent suggests designed interaction with multi-domain proteins or G-protein-coupled receptors (GPCRs), unlike propaquizafop, which targets plant-specific enzymes .

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